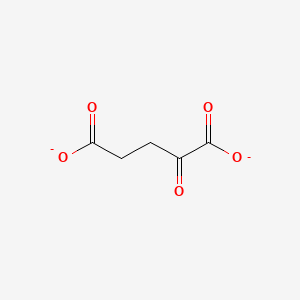
alpha-Ketoglutarate
Vue d'ensemble
Description
2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)
Applications De Recherche Scientifique
Physiological Functions of Alpha-Ketoglutarate
This compound serves multiple physiological roles:
- Nitrogen Scavenger : It acts as a nitrogen donor in amino acid synthesis, particularly in the formation of glutamate and glutamine, which are vital for protein synthesis and cellular metabolism .
- Energy Production : As a key component of the Krebs cycle, AKG contributes to ATP production, essential for cellular energy .
- Antioxidant Properties : AKG exhibits antioxidative functions by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .
Nutritional Support
AKG is utilized as a dietary supplement to enhance muscle health and recovery. Studies indicate that it can decrease protein catabolism and increase protein synthesis, making it beneficial for athletes and individuals recovering from surgery or trauma .
Geroprotective Properties
Recent studies have highlighted AKG's potential in extending lifespan and healthspan. For instance, a randomized controlled trial showed that supplementation with sustained-release calcium this compound significantly reduced biological age as measured by DNA methylation clocks . This suggests its potential role in delaying age-related diseases.
Bone Health
Research indicates that AKG supplementation can increase bone mass and protect against age-related osteoporosis. In animal models, AKG has been shown to enhance bone density and reduce the risk of fractures .
Aging Research
A study involving middle-aged participants demonstrated that those receiving AKG supplementation exhibited significant improvements in various health markers, including reduced inflammatory parameters and enhanced muscle strength . The results suggest that AKG may play a role in mitigating age-associated decline.
Cancer Research
This compound has been studied for its effects on cancer cell behavior. It has been shown to induce apoptosis in glioma cells through mechanisms involving prolyl hydroxylase-3, highlighting its potential as an adjunct therapy in cancer treatment .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propriétés
Numéro CAS |
64-15-3 |
|---|---|
Formule moléculaire |
C5H4O5-2 |
Poids moléculaire |
144.08 g/mol |
Nom IUPAC |
2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2 |
Clé InChI |
KPGXRSRHYNQIFN-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
SMILES canonique |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
Key on ui other cas no. |
64-15-3 |
Synonymes |
2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













